Fmoc-NH-PEG15-CH2CH2COOH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

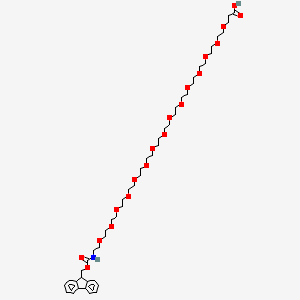

Fmoc-N-amido-PEG15-acid is a PEG derivative containing an Fmoc-protected amine and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.

Applications De Recherche Scientifique

Bioconjugation Applications

Fmoc-NH-PEG15-CH2CH2COOH serves as an effective linker for bioconjugation processes. The PEG component enhances solubility and biocompatibility, while the Fmoc group allows for selective deprotection under mild conditions, facilitating the conjugation of various biomolecules such as peptides, proteins, and nucleic acids.

Key Features:

- High Water Solubility : The PEG chain increases solubility in aqueous environments, making it suitable for biological applications.

- Selective Deprotection : The Fmoc group can be removed under basic conditions, allowing for further functionalization.

Drug Delivery Systems

The compound is utilized in the development of drug delivery systems due to its ability to improve the pharmacokinetics of therapeutic agents. By attaching drugs to this compound, researchers can enhance drug solubility and stability while reducing toxicity.

Case Studies:

- Protein Degradation : In studies involving PROTAC (PROteolysis TArgeting Chimera) technology, this compound is employed as a linker to connect ligands targeting specific proteins for degradation. This application highlights its role in targeted therapy for diseases such as cancer .

Bioorthogonal Chemistry

This compound is also applied in bioorthogonal chemistry, where it facilitates reactions that occur selectively in biological systems without interfering with native biochemical processes. This property is crucial for labeling biomolecules in live cells.

Applications:

- Labeling and Imaging : The compound can be used to attach fluorescent dyes or other labels to biomolecules for imaging studies, aiding in the visualization of cellular processes .

Synthesis and Reactivity

The synthesis of this compound typically involves several key steps that ensure high purity and yield. The reactivity of this compound is primarily determined by its functional groups, which allow it to form stable conjugates with various biomolecules.

Propriétés

Formule moléculaire |

C48H77NO19 |

|---|---|

Poids moléculaire |

972.13 |

Nom IUPAC |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C48H77NO19/c50-47(51)9-11-53-13-15-55-17-19-57-21-23-59-25-27-61-29-31-63-33-35-65-37-39-67-40-38-66-36-34-64-32-30-62-28-26-60-24-22-58-20-18-56-16-14-54-12-10-49-48(52)68-41-46-44-7-3-1-5-42(44)43-6-2-4-8-45(43)46/h1-8,46H,9-41H2,(H,49,52)(H,50,51) |

Clé InChI |

QQVRPRDTWMHMMF-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |

Apparence |

Solid powder |

Pureté |

>95% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Fmoc-N-amido-PEG15-acid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.